(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride
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Overview
Description
CX-6258 hydrochloride is a potent and selective inhibitor of the Pim family of kinases, which includes Pim-1, Pim-2, and Pim-3. These kinases are involved in cell survival, proliferation, and differentiation, making them attractive targets for cancer therapy. CX-6258 hydrochloride has shown significant efficacy in preclinical models of cancer, particularly in leukemia and solid tumors .
Mechanism of Action
CX-6258 Hydrochloride is a potent, selective, and orally efficacious inhibitor of the Pim kinases . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary targets of CX-6258 Hydrochloride are the Pim kinases, specifically Pim-1, Pim-2, and Pim-3 . These kinases are serine/threonine kinases that play crucial roles in cell survival .
Mode of Action
CX-6258 Hydrochloride acts as a potent, reversible, and ATP-competitive inhibitor of the Pim kinases . It exhibits excellent selectivity over 107 kinases . The compound inhibits Pim-1, Pim-2, and Pim-3 with IC50 values of 5 nM, 25 nM, and 16 nM, respectively .
Biochemical Pathways
The Pim kinases, targeted by CX-6258 Hydrochloride, are known to suppress apoptosis by directly phosphorylating and inhibiting the pro-apoptotic Bcl-2 antagonist of cell death (BAD) . Therefore, inhibition of Pim kinases by CX-6258 Hydrochloride can lead to the promotion of apoptosis, particularly in cancer cells .
Result of Action
The inhibition of Pim kinases by CX-6258 Hydrochloride has been shown to arrest the proliferation of several human cancer cells . It blocks the phosphorylation of Bad-Ser 112, 4E-BP1-Ser 65, and Thr 37/46 with an IC50 of approximately 1.0 µM . In vivo, it suppresses tumor growth in MV-4-11 and PC3 xenograft murine models .
Biochemical Analysis
Biochemical Properties
CX-6258 HCl has been found to inhibit Pim-1, Pim-2, and Pim-3 kinases, with IC50 values of 5 nM, 25 nM, and 16 nM respectively . These interactions with Pim kinases suggest that CX-6258 HCl plays a significant role in biochemical reactions involving these enzymes .
Cellular Effects
In cellular contexts, CX-6258 HCl has been shown to have antiproliferative activity against a range of human cancer cell lines . It has also been found to cause dose-dependent inhibition of the phosphorylation of two pro-survival proteins, Bad and 4E-BP1, at the Pim kinase specific sites S112 and S65 and T37/46, respectively .
Molecular Mechanism
At the molecular level, CX-6258 HCl exerts its effects by binding to and inhibiting the activity of Pim kinases . This inhibition leads to a decrease in the phosphorylation of pro-survival proteins, thereby influencing cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, CX-6258 HCl has been shown to exhibit dose-dependent efficacy over time
Dosage Effects in Animal Models
In animal models, CX-6258 HCl has been shown to inhibit tumor growth in a dose-dependent manner . At a dose of 50 mg/kg, it produced 45% tumor growth inhibition (TGI), and at a dose of 100 mg/kg, it produced 75% TGI .
Preparation Methods
The synthesis of CX-6258 hydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its potency and selectivity. The synthetic route typically involves the use of commercially available reagents and standard organic synthesis techniques. The final product is purified using chromatographic methods to achieve high purity .
Industrial production of CX-6258 hydrochloride follows similar synthetic routes but is scaled up to meet the demand for research and potential therapeutic use. The reaction conditions are optimized to ensure high yield and purity, and the process is carefully monitored to maintain consistency and quality .
Chemical Reactions Analysis
CX-6258 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered functional groups .
Scientific Research Applications
CX-6258 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Pim kinases and their role in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of Pim kinase inhibition on cell proliferation, survival, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with overexpression of Pim kinases, such as leukemia and prostate cancer.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development .
Comparison with Similar Compounds
CX-6258 hydrochloride is unique among Pim kinase inhibitors due to its high potency and selectivity. Similar compounds include:
AZD1208: Another pan-Pim kinase inhibitor with similar biochemical potency but different pharmacokinetic properties.
SGI-1776: A Pim kinase inhibitor that also targets other kinases, leading to a broader spectrum of activity but potentially more off-target effects.
TP-3654: A selective Pim-1 kinase inhibitor with distinct structural features and a different mechanism of action .
Compared to these compounds, CX-6258 hydrochloride offers a balance of high potency, selectivity, and favorable pharmacokinetic properties, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H/b22-16+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIMMVXTWBIEAG-YHLMHSEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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